

# Application Notes and Protocols for T-1105 in Zika Virus Replication Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **T-1105**, a broad-spectrum antiviral agent, in the study of Zika virus (ZIKV) replication. This document includes detailed protocols for key in vitro experiments, a summary of reported efficacy data, and a visualization of the compound's mechanism of action.

## Introduction to T-1105 and Zika Virus

Zika virus (ZIKV) is a mosquito-borne flavivirus that has emerged as a significant global health concern, primarily due to its association with congenital microcephaly and other neurological disorders.<sup>[1][2]</sup> As there are currently no approved vaccines or specific antiviral therapies for ZIKV infection, the development of effective countermeasures is a high priority.<sup>[1][3][4]</sup>

**T-1105** is a pyrazinecarboxamide derivative and a structural analogue of T-705 (Favipiravir).<sup>[1]</sup> Both **T-1105** and T-705 have demonstrated broad-spectrum antiviral activity against a variety of RNA viruses.<sup>[1][3][5]</sup> The proposed mechanism of action involves the intracellular conversion of the compound into its active triphosphate form, which then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral genome replication.<sup>[1]</sup> In the context of Zika virus, the target of **T-1105** is the non-structural protein 5 (NS5), which possesses RdRp activity essential for viral replication.

## Quantitative Data Summary

Several studies have evaluated the in vitro efficacy of **T-1105** and its analogue T-705 against Zika virus. The following table summarizes the key quantitative data from this research.

| Compound               | Virus Strain          | Cell Line | EC <sub>50</sub> (µM) | IC <sub>50</sub> (µM) | CC <sub>50</sub> (µM) | Selectivity Index (SI) | Reference |
|------------------------|-----------------------|-----------|-----------------------|-----------------------|-----------------------|------------------------|-----------|
| T-1105                 | SZ01                  | Vero      | 97.5 ± 6.8            | -                     | > 3000                | > 30.8                 | [1][6][7] |
| T-705<br>(Favipiravir) | SZ01                  | Vero      | 110.9 ± 13.1          | -                     | > 3000                | > 27.1                 | [1][6][7] |
| T-705<br>(Favipiravir) | -                     | VeroE6    | -                     | 34.73 (µg/mL)         | > 100 (µg/mL)         | -                      | [5]       |
| T-705<br>(Favipiravir) | Five distinct strains | Vero      | -                     | 35 ± 14               | -                     | -                      | [8]       |
| T-705<br>(Favipiravir) | -                     | HUH-7     | 236.5                 | -                     | -                     | -                      | [9]       |

EC<sub>50</sub> (50% effective concentration) and IC<sub>50</sub> (50% inhibitory concentration) values represent the concentration of the compound required to inhibit viral replication by 50%. CC<sub>50</sub> (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is the ratio of CC<sub>50</sub> to EC<sub>50</sub> or IC<sub>50</sub>, with higher values indicating greater selectivity for antiviral activity over cytotoxicity.

## Mechanism of Action of T-1105

**T-1105** exerts its antiviral effect by targeting the Zika virus RNA-dependent RNA polymerase (NS5). The proposed mechanism is a multi-step process that occurs within the host cell.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **T-1105** against Zika virus.

## Experimental Protocols

The following are detailed protocols for key experiments to assess the antiviral activity of **T-1105** against Zika virus *in vitro*.

### Viral Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles and assessing the ability of a compound to inhibit viral infectivity.

#### Materials:

- Vero cells (or other susceptible cell line)
- Zika virus stock of known titer
- **T-1105**
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution

- Trypsin-EDTA
- SeaPlaque Agarose or Carboxymethylcellulose (CMC)
- Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
- Phosphate Buffered Saline (PBS)
- 6-well or 12-well cell culture plates

**Protocol:**

- Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day. Incubate at 37°C with 5% CO<sub>2</sub>.
- Compound Preparation: Prepare serial dilutions of **T-1105** in DMEM.
- Virus Dilution: Dilute the Zika virus stock in DMEM to a concentration that will produce 50-100 plaques per well.
- Infection:
  - Wash the confluent cell monolayer with PBS.
  - In separate tubes, mix the diluted virus with each concentration of **T-1105** (and a no-drug control).
  - Add the virus-compound mixture to the respective wells.
  - Incubate for 1-2 hours at 37°C with gentle rocking every 15-20 minutes to allow for viral adsorption.
- Agarose/CMC Overlay:
  - Prepare a 2X DMEM solution with 4% FBS.
  - Prepare a 1.2% solution of SeaPlaque Agarose or 2.4% CMC in water and autoclave.
  - Cool the agarose/CMC to 42°C and mix it 1:1 with the 2X DMEM.

- Aspirate the virus inoculum from the wells and gently add the agarose/CMC overlay.
- Allow the overlay to solidify at room temperature.
- Incubation: Incubate the plates at 37°C with 5% CO<sub>2</sub> for 3-5 days, or until plaques are visible.
- Staining:
  - Fix the cells by adding 10% formalin for at least 30 minutes.
  - Gently remove the agarose/CMC overlay.
  - Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
  - Wash the plates with water and allow them to dry.
- Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the no-drug control. The IC<sub>50</sub> value is determined by plotting the percentage of plaque reduction against the log of the **T-1105** concentration and fitting the data to a dose-response curve.



[Click to download full resolution via product page](#)

Caption: Workflow for a Zika virus plaque reduction assay.

## Viral Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus particles.

#### Materials:

- Same as for Plaque Reduction Assay.
- Microcentrifuge tubes.

#### Protocol:

- Cell Seeding and Compound Treatment: Seed cells in a multi-well plate and prepare serial dilutions of **T-1105** as described for the plaque assay.
- Infection: Infect the cells with Zika virus at a specific multiplicity of infection (MOI), for example, 0.1.
- Incubation: Incubate the infected cells in the presence of the different concentrations of **T-1105** for a full replication cycle (e.g., 24-48 hours).
- Harvesting Supernatant: After incubation, collect the cell culture supernatant from each well.
- Titer Determination: Determine the viral titer in each supernatant sample by performing a plaque assay (as described above) or a TCID<sub>50</sub> assay.
- Data Analysis: The reduction in viral yield is calculated by comparing the viral titers from the **T-1105**-treated wells to the no-drug control well. The EC<sub>50</sub> value is determined by plotting the percentage of viral yield reduction against the log of the **T-1105** concentration.

## RT-qPCR for Viral RNA Quantification

This assay quantifies the amount of viral RNA, providing a measure of viral replication.

#### Materials:

- Zika virus-infected cells treated with **T-1105**.
- RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).

- Reverse transcriptase.
- qPCR master mix.
- Zika virus-specific primers and probe.
- RT-qPCR instrument.

Protocol:

- Sample Preparation: Infect cells with Zika virus in the presence of serial dilutions of **T-1105** and incubate for a defined period (e.g., 24 hours).
- RNA Extraction: Extract total RNA from the cells or the supernatant using a commercial RNA extraction kit according to the manufacturer's instructions.
- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
- qPCR:
  - Set up the qPCR reaction with the cDNA, qPCR master mix, and Zika virus-specific primers and probe.
  - Run the reaction on a real-time PCR instrument.
- Data Analysis: Quantify the viral RNA levels based on the Ct values. The reduction in viral RNA is calculated relative to the no-drug control. The EC<sub>50</sub> value can be determined from a dose-response curve.

## Cell Viability (Cytotoxicity) Assay (MTT Assay)

This assay is crucial for determining the cytotoxic effects of the compound on the host cells.

Materials:

- Vero cells (or other relevant cell line).
- **T-1105**.

- DMEM with FBS.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- 96-well plates.
- Microplate reader.

**Protocol:**

- Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Add serial dilutions of **T-1105** to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).
- Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC<sub>50</sub> value is determined from the dose-response curve.

## Conclusion

**T-1105** has demonstrated promising in vitro activity against Zika virus, warranting further investigation as a potential therapeutic agent. The protocols provided in these application notes offer a standardized approach for researchers to evaluate the antiviral efficacy and cytotoxicity

of **T-1105** and other potential Zika virus inhibitors. Consistent and reproducible data generated from these assays are essential for the preclinical development of new antiviral drugs.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. journals.asm.org [journals.asm.org]
- 2. Development of a high-throughput colorimetric Zika virus infection assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potential inhibitors of Zika virus NS5 RNA-dependent RNA polymerase through virtual screening and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-nucleoside Inhibitors of Zika Virus RNA-Dependent RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-nucleoside Inhibitors of Zika Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Zika virus plaque assay using Vero/TMPRSS2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of a vero cell-based suspension method for the detection of Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for T-1105 in Zika Virus Replication Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682577#using-t-1105-in-zika-virus-replication-studies>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)